tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride
Description
tert-Butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride is a carbamate-protected azetidine derivative used extensively as a building block in pharmaceutical synthesis. The compound features a tert-butyl carbamate group attached to a 3-substituted azetidine ring, with a methoxymethyl (-CH2-O-CH3) substituent at the 3-position. This structure enhances stability during synthetic processes while allowing for selective deprotection under controlled conditions. Azetidines, being four-membered nitrogen-containing rings, are valued for their conformational rigidity and bioactivity in drug discovery . The hydrochloride salt form improves solubility and crystallinity, facilitating purification and handling.
Properties
Molecular Formula |
C10H21ClN2O3 |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-9(2,3)15-8(13)12-10(7-14-4)5-11-6-10;/h11H,5-7H2,1-4H3,(H,12,13);1H |
InChI Key |
QZDQVDNAHLXZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CNC1)COC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a suitable azetidine derivative. One common method includes the use of tert-butyl (3-hydroxyazetidin-3-yl)carbamate as a starting material, which is then reacted with methoxymethyl chloride under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its azetidine ring is a key structural motif in many bioactive molecules, making it a valuable intermediate in drug discovery .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and structural properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The methoxymethyl group can also participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride with structurally related azetidine carbamates:
Key Comparisons:
Substituent Effects on Lipophilicity: Fluorinated analogs (e.g., fluoromethyl, CAS 2705220-22-8) exhibit higher lipophilicity (logP) compared to the methoxymethyl variant due to fluorine’s electronegativity and low polar surface area. This property enhances blood-brain barrier penetration, making them candidates for CNS drugs .
Steric and Electronic Influences: Ethyl-substituted derivatives (CAS 2725791-23-9) introduce steric bulk, which can hinder binding in tightly packed enzymatic pockets but may stabilize hydrophobic interactions . The methoxymethyl group’s ether oxygen provides weak hydrogen-bond acceptor capacity, unlike the hydroxyethyl analog (CAS 2413878-34-7), which acts as both donor and acceptor .
Synthetic Utility :
Biological Activity
Tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride is a chemical compound with potential biological activity, particularly in medicinal chemistry. Its structure features a tert-butyl group and an azetidine ring, which may influence its pharmacological properties.
- Molecular Formula : C9H19ClN2O2
- Molecular Weight : 222.71 g/mol
- CAS Number : 1170108-38-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures can modulate enzyme activity, potentially leading to therapeutic effects against various diseases.
Antimicrobial Activity
Studies have shown that derivatives of azetidine compounds exhibit significant antibacterial properties. For instance, related carbamate compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity:
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Carbamate A | Staphylococcus aureus | 0.008 |
| Carbamate B | Escherichia coli | 0.03 |
| Carbamate C | Streptococcus pneumoniae | 0.06 |
These findings suggest that this compound may also possess similar antimicrobial properties, warranting further investigation.
Cytotoxicity and Selectivity
The cytotoxic effects of azetidine derivatives have been evaluated in various human cell lines. For example, a study indicated that certain azetidine-based compounds showed low toxicity towards HepG2 liver cells while maintaining antibacterial activity against pathogenic strains. This selectivity is crucial for developing therapeutic agents that minimize side effects.
Case Studies and Research Findings
- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the antibacterial potency of azetidine derivatives. Compounds were tested against multiple strains, demonstrating superior inhibition compared to traditional antibiotics like ampicillin and streptomycin .
- Enzyme Inhibition : In vitro assays revealed that some azetidine derivatives significantly inhibited the ATPase activity of bacterial DNA gyrase and topoisomerase IV, key enzymes involved in DNA replication and repair . The IC50 values ranged from 0.0033 to 0.046 μg/mL, indicating strong inhibitory potential.
- Therapeutic Applications : Research suggests that compounds like this compound could serve as precursors for developing new pharmaceuticals targeting bacterial infections or other diseases influenced by enzyme activity modulation.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves reacting tert-butyl chloroformate with a substituted azetidine precursor (e.g., 3-(methoxymethyl)azetidin-3-amine) in the presence of a base like triethylamine to neutralize HCl byproducts. Solvent choice (e.g., DCM or THF), temperature (0–25°C), and stoichiometric ratios are critical for optimal yields. For example, excess tert-butyl chloroformate (1.2–1.5 equivalents) is often used to drive the reaction to completion. Post-reaction purification via column chromatography or recrystallization is standard .
Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : H and C NMR can confirm the presence of the tert-butyl group (δ ~1.4 ppm for H), methoxymethyl (δ ~3.3 ppm for OCH), and azetidine protons (δ ~3.5–4.0 ppm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion [M+H] or [M-Cl] for the hydrochloride form.
- X-ray Crystallography : Single-crystal analysis using programs like SHELXL ( ) resolves bond lengths and angles, particularly for the strained azetidine ring .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : After quenching the reaction with water, extraction using dichloromethane or ethyl acetate is common. Silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) effectively separates the product. For hydrochloride salts, trituration with diethyl ether or acetone improves purity (>95%) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or biological interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic properties, such as the carbamate group’s nucleophilicity. Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., enzymes), leveraging the methoxymethyl group’s steric and electronic effects. These studies guide functionalization strategies for enhanced activity .
Q. What experimental approaches resolve contradictions in literature data regarding this compound’s stability or reactivity?
- Methodological Answer : Contradictory stability reports (e.g., hydrolysis susceptibility) can be addressed via:
- Accelerated Stability Studies : Exposing the compound to varying pH (1–13), temperatures (4–60°C), and humidity (40–80% RH) while monitoring degradation via HPLC.
- Kinetic Analysis : Pseudo-first-order rate constants under different conditions quantify degradation pathways.
- Comparative Reactivity Assays : Testing derivatives (e.g., fluoromethyl vs. methoxymethyl analogs) identifies substituent-specific stability trends .
Q. How does stereoelectronic tuning of the azetidine ring influence pharmacological activity?
- Methodological Answer : The azetidine’s conformationally restricted ring enhances target binding via reduced entropy loss. Modifying the methoxymethyl group’s orientation alters hydrogen-bonding capacity and lipophilicity (logP). Structure-activity relationship (SAR) studies using analogs (e.g., tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride) correlate substituent effects with in vitro potency (e.g., IC values) .
Q. What strategies mitigate challenges in characterizing this compound’s hydrochloride salt form?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
